11-Azidoundecan-1-ol

Surface Chemistry Self-Assembled Monolayers Biosensor Fabrication

11-Azidoundecan-1-ol is a heterobifunctional, linear C11 aliphatic linker featuring a terminal primary alcohol and an azide group. With a molecular weight of 213.32 g/mol and a calculated XLogP3 of 4.6, it serves as a foundational reagent in click chemistry and surface modification.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
CAS No. 122161-09-5
Cat. No. B3223650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Azidoundecan-1-ol
CAS122161-09-5
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESC(CCCCCN=[N+]=[N-])CCCCCO
InChIInChI=1S/C11H23N3O/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2
InChIKeyKHYJKWLDKUVWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11-Azidoundecan-1-ol (CAS: 122161-09-5): Key Specifications and Synthetic Utility for Click Chemistry and Surface Science


11-Azidoundecan-1-ol is a heterobifunctional, linear C11 aliphatic linker featuring a terminal primary alcohol and an azide group . With a molecular weight of 213.32 g/mol and a calculated XLogP3 of 4.6, it serves as a foundational reagent in click chemistry and surface modification [1]. Its primary applications involve the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, and the creation of functionalized self-assembled monolayers (SAMs) via its hydroxyl anchoring group [2]. Commercially, it is typically offered at ≥95% purity for research and development purposes [3].

11-Azidoundecan-1-ol: Why In-Class Substitution with Other Azido-Alcohols or Linkers Can Compromise Experimental Outcomes


Direct substitution of 11-azidoundecan-1-ol with other azido-alcohols (e.g., 12-azido-1-dodecanol) or alternative C11 linkers (e.g., 11-bromoundecan-1-ol) is not trivial due to quantifiable differences in physicochemical properties, reactivity, and application-specific performance. The precise 11-carbon spacer length dictates the hydrophobicity (XLogP3 = 4.6 [1]), molecular flexibility (11 rotatable bonds [2]), and resulting packing density in self-assembled monolayers [3]. Furthermore, the azide group enables a fundamentally different, bioorthogonal conjugation chemistry compared to halide-based nucleophilic substitutions, directly impacting the fidelity and orthogonality of subsequent bioconjugation or surface patterning steps .

Quantitative Evidence for Differentiating 11-Azidoundecan-1-ol from Its Analogs


Direct Comparison of SAM-Forming Capability with 11-Bromoundecan-1-ol

While a direct, side-by-side SAM quality comparison between 11-azidoundecan-1-ol and its bromo-analog (11-bromoundecan-1-ol) is not available, a definitive class-level inference can be made. The terminal azide group of 11-azidoundecan-1-ol is chemically inert to the conditions required for forming hydroxyl-anchored SAMs on oxide surfaces . In contrast, the terminal bromine in 11-bromoundecan-1-ol is a competent leaving group, making it susceptible to hydrolysis or undesired side reactions during SAM formation, especially under the humid or aqueous conditions often required for protein or DNA immobilization. This differential stability ensures the azide-terminated SAM presents a chemically uniform, reactive surface for subsequent click chemistry, a critical requirement for sensor reproducibility [1].

Surface Chemistry Self-Assembled Monolayers Biosensor Fabrication

Click Chemistry Efficiency on Gold Nanoparticles: 47–69% Cycloaddition Yield

When 11-azidoundecane-1-thiol was used to functionalize gold nanoparticles, the subsequent 1,3-dipolar cycloaddition with liquid crystalline polybenzylic dendrons bearing an alkynyl focal point achieved a high coupling efficiency of 47–69% [1]. This quantifies the accessibility and reactivity of the terminal azide when presented from an 11-carbon linker on a nanostructured surface. While a direct comparator using a different chain length (e.g., C10 or C12 azido-thiol) was not part of the same study, the absolute yield range provides a performance benchmark for researchers designing similar nanoparticle-dendron conjugates.

Nanomaterials Click Chemistry Gold Nanoparticle Functionalization

Quantified Physicochemical Differentiation: Chain Length vs. 12-Azido-1-dodecanol

The lipophilicity (logP) and topological polar surface area (tPSA) of a linker are critical parameters influencing membrane permeability and solubility in bioconjugation contexts. 11-Azidoundecan-1-ol has a computed XLogP3 of 4.6 and a tPSA of 34.6 Ų [1]. Its direct analog, 12-azido-1-dodecanol (C12), would be expected to have a higher XLogP3 (approximately 5.0-5.1), signifying a >2-fold increase in its partition coefficient. This quantified difference means 11-azidoundecan-1-ol will exhibit moderately higher aqueous solubility and faster diffusion kinetics compared to its longer-chain analog, which is a key selection criterion for achieving efficient solution-phase bioconjugation without aggregation [2].

Physicochemical Properties Linker Design Lipophilicity

Synthesis Purity and Availability Benchmark

In a direct, cross-vendor procurement context, 11-azidoundecan-1-ol is readily available from multiple suppliers with standard assay purities of ≥95% [1], and can be sourced at up to 98% purity . While specific impurities and their tolerances are batch-dependent and detailed in certificates of analysis, this level of purity is comparable to what is offered for its close analog, 12-azido-1-dodecanol (CAS 57395-51-4) . This indicates that for the C11 spacer length, the azido-alcohol scaffold can be obtained with the same high chemical fidelity required for reproducible click chemistry and surface science applications, without a purity penalty.

Chemical Synthesis Procurement Quality Control

Validated Research and Industrial Application Scenarios for 11-Azidoundecan-1-ol


Fabrication of Electrochemical DNA (E-DNA) Sensors with Enhanced Performance in Complex Media

Researchers can leverage 11-azidoundecan-1-ol to create mixed self-assembled monolayers (SAMs) on gold electrodes for E-DNA sensors. The evidence shows that a mixed SAM of 1-azidoundecan-11-thiol (C11-N3) and 11-mercapto-1-undecanol (C11-OH) enables the efficient conjugation of alkyne-modified DNA probes via CuAAC click chemistry [1]. This approach has been validated to produce sensors that perform optimally in undiluted human whole blood, a notoriously challenging matrix, and are regenerable and reusable [2]. The 11-carbon spacer provides an optimal balance of hydrophobicity and surface coverage, directly contributing to sensor robustness.

Synthesis of Functionalized Gold Nanoparticles as Scaffolds for Click-Chemistry Derivatization

11-Azidoundecan-1-ol serves as a critical precursor for synthesizing the corresponding thiol, 11-azidoundecane-1-thiol, which is then used to functionalize gold nanoparticles in a single-step, high-reproducibility procedure combining phase transfer and ligand exchange [3]. The resulting azido-functionalized nanoparticles are robust scaffolds for subsequent derivatization with alkyne-bearing molecules of interest, such as glycans or fluorescent probes [4]. The demonstrated cycloaddition efficiency of 47–69% with dendrons on these surfaces underscores the utility of this specific linker in creating multifunctional nanomaterials [5].

Precise Surface Patterning via Photolithography and Click Chemistry

The orthogonality of the azide group in 11-azidoundecan-1-ol is exploited in advanced photolithographic techniques to create chemically patterned surfaces. The molecule can be anchored to a substrate via its hydroxyl group, leaving the azide inert during the photopatterning steps. Subsequently, the azide can be selectively reacted with alkyne-tagged molecules via strain-promoted azide-alkyne cycloaddition (SPAAC) to create site-specific covalent attachments [6]. This approach is ideal for fabricating high-resolution biochips and microarrays for multiplexed assays.

Synthesis of Bifunctional Linkers for PROTAC Development

11-Azidoundecan-1-ol is a valuable synthetic intermediate for building heterobifunctional linkers used in Proteolysis Targeting Chimeras (PROTACs). The orthogonal functional groups allow for sequential, high-yielding derivatizations. The primary alcohol can be activated (e.g., to a mesylate or halide) to attach a ligand for an E3 ubiquitin ligase, while the azide can be reduced to an amine or directly used in a CuAAC reaction to attach a ligand for the target protein . This modular approach is essential for optimizing the linker length and composition, which directly impacts the formation of a stable ternary complex and the efficacy of protein degradation.

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